2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Overview
Description
Synthesis Analysis
Arsenic (II) sulfide occurs naturally in the environment as a component of more than 245 minerals, mostly ores containing sulfide along with copper, nickel, lead, cobalt, or other metals. Weathering of rocks converts arsenic sulfides to arsenic trioxide, which enters the arsenic cycle either as dust or by dissolving in rain, rivers, or groundwater, making groundwater contamination by arsenic a serious global threat (Mandal & Suzuki, 2002).
Molecular Structure Analysis
The molecular structure and surface complexation models of arsenic (II) sulfide are critical for understanding its interactions in the environment. These interactions involve outer-sphere and inner-sphere complex models, which explain the sorption mechanisms on solid surfaces like sulfides and (hydro)oxides of Fe, Al, and Mn (Wang & Mulligan, 2008).
Chemical Reactions and Properties
Arsenic (II) sulfide undergoes various chemical reactions under different environmental conditions. For instance, in the presence of Fe3+ or bacteria, the oxidation rates of As-bearing sulfides increase, except for arsenopyrite, where the oxidation by dissolved oxygen does not depend significantly on pH (Lengke, Sanpawanitchakit, & Tempel, 2009).
Physical Properties Analysis
The physical properties of arsenic (II) sulfide, such as solubility and phase behavior, are influenced by environmental factors like pH and redox potential. These properties are crucial for understanding its mobility and bioavailability in water and soil systems.
Chemical Properties Analysis
Arsenic (II) sulfide's chemical properties, including its reactivity towards other elements and compounds, play a significant role in its environmental and health impacts. For example, the transformation of arsenic sulfides leads to the release of arsenic trioxide, a toxic compound with significant health risks (Mandal & Suzuki, 2002).
Scientific Research Applications
Chromatographic Analysis : The use of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone in chromatographic analysis is well-documented. For instance, it has been used to differentiate and separate various phenolic compounds and derivatives, including 2,4-dinitrophenylhydrazones of different aldehydes (Yang & Chow, 1968). Additionally, the separation of various 2,4-dinitrophenylhydrazones by thin-layer chromatography is a significant application, demonstrating the versatility of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone in analytical chemistry (Byrne, 1965).
Chemical Structure and Physical Properties : The compound has been studied for its structural characteristics and physical properties. Research has focused on the planarity of the hydrazone skeleton, facilitated by intramolecular hydrogen bonds, which contributes to its unique chemical behavior (Baughman, Martin, Singh & Stoffer, 2004). Similarly, studies on the conversion of 2-hydroxy-4-methoxybenzaldehyde to 2,4-dinitrophenylhydrazone highlight the potential to modify its chemical structure for various applications (Likibi Belline, 2023).
Nonlinear Optical Activity and Luminescence : Some studies have reported nonlinear optical activity and luminescence in molecules containing 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, which opens up possibilities for its use in materials science and photophysics (Barbazán et al., 2008).
Role in Reaction Mechanisms : It has been used in the study of reaction mechanisms, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, providing insights into the cleavage of the aldehyde C-H bond and the formation of new compounds (Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999).
Safety And Hazards
Future Directions
The future directions for 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone could involve its potential use in antimicrobial applications. A study has shown that phenylhydrazones, including 2,4-Dinitrophenylhydrazone derivatives, have in vitro antimicrobial and resistance modulating activity against a panel of Gram-positive, Gram-negative, and fungal species .
properties
IUPAC Name |
2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPIKWRRWNIRV-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418825 | |
Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
1160-76-5 | |
Record name | NSC405687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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